![molecular formula C20H23NO2S B2487657 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034452-60-1](/img/structure/B2487657.png)

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic chemicals that are often explored for their potential therapeutic properties. The structural elements suggest it could be involved in interactions with biological molecules, leading to potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multiple steps, including functional group transformations, coupling reactions, and protective group strategies. For example, the synthesis of similar compounds has been reported using techniques such as condensation reactions, Suzuki-Miyaura reactions, and nucleophilic substitution reactions, optimized for yield and selectivity (Schroeder et al., 2009), (Chu et al., 2021).

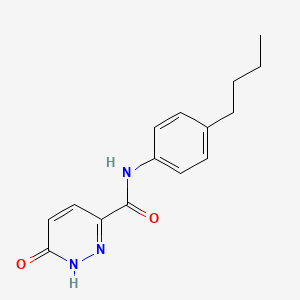

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the elucidation of the compound's framework and the spatial arrangement of atoms, providing insights into its potential interactions and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds with the thiopyran moiety and biphenyl structure can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. Their reactivity can be influenced by the electronic and steric effects of substituents, impacting their chemical behavior and application potential (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These characteristics can affect their processability, formulation, and stability. For instance, the crystal structure analysis provides insights into the molecule's stability and packing, which are essential for material science applications (Richter et al., 2023).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Design

The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, due to its complex structure, is likely to be involved in research focused on the synthesis and design of novel molecules with potential therapeutic applications. Such compounds often serve as key intermediates in the development of drugs targeting various diseases. The intricate molecular architecture could be pivotal in studies aiming to understand binding interactions with biological targets, contributing to the design of molecules with improved efficacy and selectivity.

Role in Kinase Inhibition

Research has highlighted the significance of structurally diverse compounds in the inhibition of kinase enzymes, which play crucial roles in cell signaling pathways. Compounds similar to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide could be studied for their potential to act as selective kinase inhibitors. By modulating kinase activity, such inhibitors have the capacity to intervene in disease pathways, offering therapeutic benefits in conditions such as cancer, inflammatory diseases, and neurological disorders (Schroeder et al., 2009).

Antimicrobial and Antifungal Activities

Derivatives of thiophene and related heterocycles have been investigated for their antimicrobial and antifungal properties. The structural features of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suggest potential biological activities that could be explored in this context. Understanding the relationship between the molecular structure and antimicrobial efficacy can aid in the design of new agents to combat resistant strains of bacteria and fungi (Vasu et al., 2005).

Application in Fluorescence and Dye Chemistry

The compound's structure indicates possible utility in the field of fluorescent dyes and probes. The incorporation of such molecules into fluorescent markers can be invaluable in biological imaging, enabling the visualization of cellular processes in real-time. Research into the photophysical properties of similar compounds can lead to the development of novel fluorescent materials with applications in biochemistry, materials science, and nanotechnology (Witalewska et al., 2019).

Contributions to Organic Synthesis Techniques

Compounds with complex structures like N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide often require innovative synthetic approaches. Research in this area can lead to the development of new synthetic methodologies or the improvement of existing ones. These advancements are crucial for the efficient and scalable synthesis of complex molecules, serving the pharmaceutical and chemical industries by providing access to novel compounds for further evaluation (Sibi et al., 1995).

Zukünftige Richtungen

The future directions for research into “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” could include elucidating its synthesis and reactivity, investigating its potential bioactivity, and studying its physical and chemical properties in more detail. This could involve experimental studies as well as computational modeling .

Wirkmechanismus

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones, which is a component of the compound, have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 . These enzymes play crucial roles in cellular signaling and neurodegenerative diseases, respectively.

Mode of Action

Given its potential role as an inhibitor of phosphodiesterase and β-secretase bace1, it may interact with these enzymes and inhibit their activity, leading to changes in cellular signaling pathways and potentially slowing the progression of neurodegenerative diseases .

Biochemical Pathways

If it inhibits β-secretase BACE1, it could affect the amyloid precursor protein pathway, which is implicated in Alzheimer’s disease .

Result of Action

Inhibition of β-secretase BACE1 could potentially reduce the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-23-20(11-13-24-14-12-20)15-21-19(22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXJEXVYVMNDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)